Cas no 3468-22-2 ((1H-indol-4-ylmethyl)(methyl)amine)

(1H-indol-4-ylmethyl)(methyl)amine structure
3468-22-2 structure
Product Name:(1H-indol-4-ylmethyl)(methyl)amine
CAS No:3468-22-2
MF:C10H12N2
MW:160.215682029724
CID:2942850
PubChem ID:12513770
Update Time:2024-03-01

(1H-indol-4-ylmethyl)(methyl)amine Chemical and Physical Properties

Names and Identifiers

    • [(1H-Indol-4-yl)methyl](methyl)amine
    • 1H-Indole-4-methanamine, N-methyl-
    • (1H-indol-4-ylmethyl)(methyl)amine
    • Inchi: 1S/C10H12N2/c1-11-7-8-3-2-4-10-9(8)5-6-12-10/h2-6,11-12H,7H2,1H3
    • InChI Key: DPXOSZVHVILMJI-UHFFFAOYSA-N
    • SMILES: N1C=CC2=C1C=CC=C2CNC

Computed Properties

  • Exact Mass: 160.100048391g/mol
  • Monoisotopic Mass: 160.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 27.8Ų

Experimental Properties

  • Density: 1.116±0.06 g/cm3(Predicted)
  • Melting Point: 90-92 °C(Solv: chloroform (67-66-3); ligroine (8032-32-4))
  • Boiling Point: 311.7±17.0 °C(Predicted)
  • pka: 17.29±0.30(Predicted)

(1H-indol-4-ylmethyl)(methyl)amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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